![molecular formula C8H17ClN2O2 B1398287 N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220037-05-7](/img/structure/B1398287.png)
N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
“N-(2-Hydroxyethyl)iminodiacetic acid” is an amino dicarboxylic acid that is glycine in which both hydrogens attached to the nitrogen is substituted by a carboxymethyl group and a 2-hydroxyethyl group . It has a role as a chelator . It is an amino dicarboxylic acid and a glycine derivative .
Synthesis Analysis
In a study, a series of novel N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and screened for their anticonvulsant activities .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxyethyl)iminodiacetic acid” was analyzed and confirmed using IR and 1H NMR .
Chemical Reactions Analysis
In a study, the synthesis of 2-hydroxyethyl substituted bis(NHC)Pd(II) complexes and also the synthesis of N-coordinate-Pd(II)(NHC) complexes containing N-bound benzimidazolium from palladium acetate ([Pd(CH3COO)2]) with 1,3-disubstituted benzimidazolium halides in DMSO were researched .
Physical And Chemical Properties Analysis
Physical and chemical properties of N-(2-hydroxyethyl)alkylamines were studied, isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The synthesis of piperidine-containing compounds has long been widespread .
Biological and Pharmacological Activity
Piperidine derivatives have shown a wide range of biological and pharmacological activities . They have been the subject of numerous scientific advances in the discovery and biological evaluation of potential drugs .
Hydrogel and Scaffold Applications
Alginate-based hydrogels and scaffolds, which can incorporate piperidine derivatives, have shown promise in biomedical applications . These include tissue regeneration, drug delivery systems, cancer treatment, and antimicrobial applications .
Controlled Drug Delivery
Interpenetrating hydrogel networks of 2-hydroxyethyl methacrylate/alginate and 2-hydroxyethyl methacrylate/gelatin hydrogel scaffolds have been used to design biocompatible and controlled drug release platforms .
Corrosion Inhibitors
Some piperidine derivatives have been examined and proven to be effective as corrosion inhibitors .
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride, also known as N-(2-hydroxyethyl)piperidine-3-carboxamide hydrochloride, is a compound that has been studied for its potential antidepressant-like action It’s worth noting that many antidepressants work by targeting neurotransmitter systems, particularly the serotonin and noradrenaline systems .
Mode of Action
It’s known that many antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft . This leads to enhanced neurotransmission, which can help alleviate symptoms of depression .
Biochemical Pathways
These pathways play crucial roles in mood regulation, and alterations in these pathways are often associated with depressive disorders .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that many antidepressants can help alleviate symptoms of depression by enhancing neurotransmission in the brain .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other substances can influence the action and stability of many drugs .
Safety and Hazards
Future Directions
Smart hydrogels, which can respond to stimuli and adapt their responses based on external cues from their environments, have become a thriving research frontier in the biomedical engineering field . Hydrogel-forming microneedles (HFMs) have the potential to be used for biocompatible minimally invasive monitoring devices .
properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-5-4-10-8(12)7-2-1-3-9-6-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZWGGMIGNWKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.